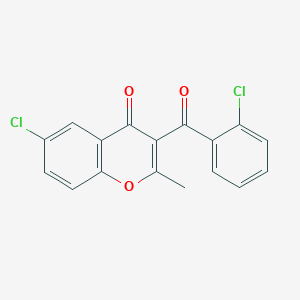![molecular formula C15H12ClN5OS B5106532 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide, also known as CTAP, is a chemical compound that has been widely studied for its potential applications in scientific research.
Mécanisme D'action
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioids such as enkephalins and beta-endorphins. This leads to a decrease in the activation of the mu-opioid receptor and a decrease in the downstream signaling pathways involved in pain modulation and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to decrease pain sensitivity in animal models of acute and chronic pain. This compound has also been shown to decrease stress-induced analgesia and to block the rewarding effects of opioids in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide is its selectivity for the mu-opioid receptor, which allows for the specific study of this receptor in various physiological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Orientations Futures
There are several future directions for the study of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide. One area of interest is the role of the mu-opioid receptor in the development of tolerance and dependence to opioids. This compound could be used to study the underlying mechanisms of these processes and to develop new treatments for opioid addiction. Another area of interest is the potential therapeutic applications of this compound in the treatment of pain and other conditions. Further research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide involves the reaction of 4-chlorophenylhydrazine with potassium thiocyanate to form 4-chlorophenylthiocyanate, which is then reacted with sodium azide to form 4-chlorophenyltetrazole. The final step involves the reaction of 4-chlorophenyltetrazole with N-phenylacetyl chloride to form this compound.
Applications De Recherche Scientifique
2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, which is involved in pain modulation, reward, and addiction. This compound has been used to study the role of the mu-opioid receptor in various physiological processes, including pain perception, stress response, and drug addiction.
Propriétés
IUPAC Name |
2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5OS/c16-11-6-8-13(9-7-11)21-15(18-19-20-21)23-10-14(22)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRAGZSXRKNZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)


![N~2~-(4-chlorophenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5106488.png)

![2-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5106497.png)
![5-[4-(4-chlorobenzoyl)-1-piperazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline](/img/structure/B5106501.png)


methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5106540.png)
![2-(ethylthio)ethyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5106550.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(4-morpholinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5106556.png)
